1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide
CAS No.:
Cat. No.: VC19813159
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O2 |
|---|---|
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14) |
| Standard InChI Key | AVDUJVVTPFGPDC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |
Introduction
Chemical Identity and Structural Characterization
1-(2,2-Dimethylpropanoyl)piperidine-3-carboxamide belongs to the class of N-acylated piperidine carboxamides. Its molecular formula is CHNO, with a molecular weight of 237.31 g/mol. The compound features a piperidine ring substituted at the 3-position with a carboxamide group and at the 1-position with a 2,2-dimethylpropanoyl (pivaloyl) moiety .
Stereochemical Considerations
Synthesis and Manufacturing Pathways
The synthesis of 1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide can be inferred from methodologies applied to structurally similar piperidine derivatives .
Key Synthetic Steps
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Piperidine Functionalization:
Piperidine-3-carboxamide is first acylated at the 1-position using pivaloyl chloride under basic conditions (e.g., triethylamine in dichloromethane).This reaction typically proceeds at 0–25°C with yields exceeding 70% .
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Purification:
Crude products are purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Analytical Validation
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Nuclear Magnetic Resonance (NMR):
H-NMR (600 MHz, CDCl) signals for analogous compounds show characteristic peaks: -
Mass Spectrometry:
ESI-MS typically exhibits a [M+H] ion at m/z 237.3 .
Physicochemical Properties
Experimental data for the target compound are scarce, but properties can be extrapolated from related molecules :
| Property | Value |
|---|---|
| Partition Coefficient (logP) | 1.85 (predicted) |
| Water Solubility (LogS) | -2.13 |
| Polar Surface Area | 49.8 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Future Research Directions
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Pharmacological Screening: Priority should be given to antiviral and antimicrobial assays given the activity of related piperidine derivatives.
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Enantiomeric Separation: Chiral HPLC or enzymatic resolution could isolate biologically active enantiomers.
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Prodrug Development: Esterification of the carboxamide may improve oral bioavailability.
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